2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester
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Overview
Description
2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-5-trifluoromethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling, and various oxidized or reduced derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Development of boron-containing compounds for biological studies and drug design.
Medicine: Synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: Production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Bromo-2-fluorophenylboronic acid pinacol ester
- 2-Chloro-5-trifluoromethylphenylboronic acid pinacol ester
Uniqueness
2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly valuable for synthesizing complex molecules with high precision .
Properties
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHUIPSBENUFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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